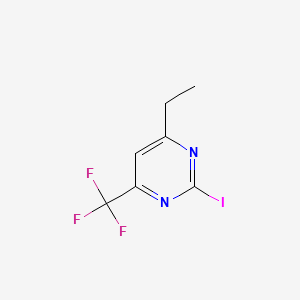
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H6F3IN2 and a molecular weight of 302.04 g/mol . This compound is characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a pyrimidine ring. It is primarily used in research settings, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-ethyl-6-(trifluoromethyl)pyrimidine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative .
科学的研究の応用
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
作用機序
The mechanism of action of 4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-Ethyl-2-chloro-6-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of iodine.
4-Ethyl-2-bromo-6-(trifluoromethyl)pyrimidine: Similar structure but with a bromine atom instead of iodine.
4-Ethyl-2-fluoro-6-(trifluoromethyl)pyrimidine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
生物活性
4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine (CAS No. 1379313-78-6) is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula: C7H6F3IN2
- Molecular Weight: 302.04 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can impact the compound's binding affinity to biological targets. This compound may inhibit key enzymes involved in nucleotide metabolism, potentially disrupting DNA synthesis and repair mechanisms.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
In a comparative study, this compound was found to be more effective than traditional chemotherapeutics like etoposide, suggesting its potential as a novel anticancer agent.
Antimicrobial Activity
The antimicrobial properties of fluorinated pyrimidines have also been explored. Preliminary results indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
These findings support the hypothesis that this compound could serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrimidines, including this compound, against HepG2 cells. Results indicated significant apoptosis induction, with increased levels of pro-apoptotic markers such as caspase-3 and Bax .
- Antibacterial Testing : Research conducted on the antibacterial efficacy of this compound revealed promising results against multiple bacterial strains, indicating its potential for treating infections caused by resistant bacteria .
特性
IUPAC Name |
4-ethyl-2-iodo-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2/c1-2-4-3-5(7(8,9)10)13-6(11)12-4/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFUUYKOZVLKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)I)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














